Tetradec-11-en-1-ol

Pheromone Biology Integrated Pest Management Field Trapping

Tetradec-11-en-1-ol (C14H28O) is a long-chain monounsaturated fatty alcohol and a key component in the sex pheromone blends of numerous lepidopteran pests, including the obliquebanded leafroller (Choristoneura rosaceana), the European corn borer (Ostrinia nubilalis), and the blackheaded fireworm (Rhopobota naevana). It is commercially available as a mixture of (E)- and (Z)-isomers, or as the individual (Z)- or (E)-stereoisomers, and is used as an active ingredient in integrated pest management (IPM) programs for monitoring and mating disruption.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
Cat. No. B15155828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradec-11-en-1-ol
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCCCO
InChIInChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3
InChIKeyYGHAIPJLMYTNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradec-11-en-1-ol: Technical Profile and Procurement Baseline for a Lepidopteran Pheromone Component


Tetradec-11-en-1-ol (C14H28O) is a long-chain monounsaturated fatty alcohol and a key component in the sex pheromone blends of numerous lepidopteran pests, including the obliquebanded leafroller (Choristoneura rosaceana), the European corn borer (Ostrinia nubilalis), and the blackheaded fireworm (Rhopobota naevana) [1][2][3]. It is commercially available as a mixture of (E)- and (Z)-isomers, or as the individual (Z)- or (E)-stereoisomers, and is used as an active ingredient in integrated pest management (IPM) programs for monitoring and mating disruption [4].

Tetradec-11-en-1-ol: Why a Generic Pheromone Alcohol Substitution Fails in Field Applications


Generic substitution with other long-chain monounsaturated alcohols (e.g., tetradecenols with double bonds at different positions) is not viable due to the species-specific nature of insect olfactory receptors and the critical role of blend composition. Even minor variations in the geometric isomer ratio (E/Z) or the presence of the alcohol functional group versus the corresponding acetate or aldehyde can drastically alter trap catch efficacy, sometimes converting an attractant into an antagonist [1][2]. The following quantitative evidence establishes the precise, context-dependent role of tetradec-11-en-1-ol, enabling informed procurement decisions based on target pest species and desired field performance.

Tetradec-11-en-1-ol: Quantitative Evidence Guide for Procurement and Formulation Decisions


Field Trap Catch Enhancement by Tetradec-11-en-1-ol in a Multi-Component Blend

In a field study with the obliquebanded leafroller (C. rosaceana), the addition of (Z)-11-tetradecen-1-ol (Z11-14:OH) as a minor component (1%) in a ternary blend with (Z)-11-tetradecenyl acetate (Z11-14:Ac) and (E)-11-tetradecenyl acetate (E11-14:Ac) (ratio 97:2:1) was essential for optimal trap catch. This blend served as the baseline for evaluating the addition of a fourth component, (Z)-11-tetradecenal (Z11-14:Al) [1].

Pheromone Biology Integrated Pest Management Field Trapping

Functional Group Specificity: Tetradec-11-en-1-ol vs. Acetate in Blackheaded Fireworm Attraction

For the blackheaded fireworm (R. naevana), a direct comparison of lures baited with the alcohol (Z11-14:OH) versus its acetate (Z11-14:Ac) revealed a stark functional divergence. Traps baited with Z11-14:OH alone were attractive to males, while traps baited with Z11-14:Ac alone were completely ineffective [1].

Pheromone Biology Electrophysiology Pest Monitoring

Synergistic Trap Catch Enhancement with Z9-12:Ac for Blackheaded Fireworm

While tetradec-11-en-1-ol (Z11-14:OH) is an essential attractant for the blackheaded fireworm, its field efficacy can be dramatically improved through formulation. The addition of (Z)-9-dodecen-1-ol acetate (Z9-12:Ac) to Z11-14:OH in a specific blend ratio resulted in a quantified, synergistic increase in trap catch [1].

Pheromone Synergism Field Trapping Pest Management

Strain-Specific Electrophysiological Response Signature in European Corn Borer

Electroantennogram (EAG) studies on the European corn borer (O. nubilalis) reveal a unique, strain-specific response to the (Z)-isomer of its acetate (Z11-14:OAc). Since Z11-14:OH is the biosynthetic precursor to Z11-14:OAc, this electrophysiological evidence underscores the biological relevance of the alcohol's stereochemistry [1].

Electrophysiology Pheromone Reception Strain Identification

Tetradec-11-en-1-ol: High-Confidence Application Scenarios for Research and Industrial Use


Monitoring Populations of the Obliquebanded Leafroller (Choristoneura rosaceana) in Eastern North America

For reliable monitoring of C. rosaceana in eastern North American apple orchards, procure high-purity (Z)-11-tetradecen-1-ol (Z11-14:OH) for use in a 97:2:1 blend with Z11-14:Ac and E11-14:Ac. This three-component blend is the established baseline for which the addition of Z11-14:Al provides a >twofold trap catch increase in certain regions [1].

Detection and Monitoring of the Blackheaded Fireworm (Rhopobota naevana)

For effective monitoring of the blackheaded fireworm, procure the (Z)-isomer of tetradec-11-en-1-ol (Z11-14:OH). As a standalone lure, it is attractive to males, unlike its acetate analog. For maximum trap catch, it should be formulated with (Z)-9-dodecen-1-ol acetate (Z9-12:Ac) in a 98:2 septa loading ratio to achieve a 95:5 vapor phase ratio, which results in a sevenfold increase in catch over the alcohol alone [2].

Research on European Corn Borer (Ostrinia nubilalis) Strain-Specific Olfaction

For electrophysiological or behavioral studies on O. nubilalis, procure tetradec-11-en-1-ol with precise stereochemical purity (≥98% Z or E). The (Z)-isomer is the biosynthetic precursor to the acetate pheromone component that elicits a unique, extended-duration EAG 'signature' in ZZ-strain males. This signature allows for the non-lethal identification of ZZ-strain males and enables investigations into strain-specific receptor pharmacology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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